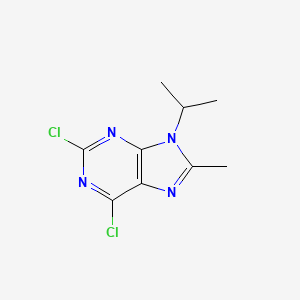

2,6-Dichloro-9-isopropyl-8-methyl-9H-purine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dichloro-9-isopropyl-8-methyl-9H-purine is a chemical compound with the molecular formula C9H10Cl2N4. It is a derivative of purine, a heterocyclic aromatic organic compound.

Applications De Recherche Scientifique

2,6-Dichloro-9-isopropyl-8-methyl-9H-purine has several applications in scientific research:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-9-isopropyl-8-methyl-9H-purine typically involves the chlorination of a purine derivative. One common method includes the reaction of 9-isopropyl-8-methyl-9H-purine with chlorine gas in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 2 and 6 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using advanced chemical reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dichloro-9-isopropyl-8-methyl-9H-purine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 2,6-diamino derivative of the original compound .

Mécanisme D'action

The mechanism of action of 2,6-Dichloro-9-isopropyl-8-methyl-9H-purine involves its interaction with specific molecular targets. The chlorine atoms at the 2 and 6 positions make it a reactive compound, capable of forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity underlies its potential biological activities, including enzyme inhibition and disruption of nucleic acid functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Dichloro-9-methyl-9H-purine: Similar in structure but lacks the isopropyl group at the 9 position.

2,6-Dichloropurine: A simpler derivative with only chlorine substitutions at the 2 and 6 positions.

Uniqueness

2,6-Dichloro-9-isopropyl-8-methyl-9H-purine is unique due to the presence of both isopropyl and methyl groups, which confer distinct chemical properties and reactivity compared to its simpler analogs. These structural features make it a valuable compound for specialized applications in research and industry .

Activité Biologique

Overview

2,6-Dichloro-9-isopropyl-8-methyl-9H-purine is a heterocyclic compound with the molecular formula C8H8Cl2N4. It is a derivative of purine, characterized by the presence of two chlorine atoms at positions 2 and 6, an isopropyl group at position 9, and a methyl group at position 8. This unique structure imparts distinct biological activities, particularly in the context of cancer research and enzyme inhibition.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases, which are crucial in regulating cellular processes. The chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids.

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cell lines. It modulates signaling pathways that lead to programmed cell death, particularly in leukemic and renal carcinoma cells .

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| K562 (Leukemia) | 2.27 | Apoptosis induction |

| HL-60 (Leukemia) | 1.42 | Cell cycle arrest at G2/M phase |

| OKP-GS (Renal) | 4.56 | Inhibition of PDGFRα and PDGFRβ |

These results highlight the compound's potential as an anticancer agent, comparable to established drugs like sorafenib .

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has high gastrointestinal absorption and is likely to permeate biological membranes effectively. This characteristic is crucial for its bioavailability and therapeutic potential.

Case Studies

- Cancer Cell Line Study : A study evaluated the effects of varying concentrations of the compound on K562 and HL-60 cell lines. At concentrations of 5, 10, and 20 μM, significant apoptosis was observed via flow cytometry analysis, indicating that higher concentrations correlate with increased apoptotic activity .

- Kinase Inhibition Assays : The compound exhibited strong inhibitory activity against Bcr–Abl1 kinase and showed moderate inhibition against HER2 kinase. This suggests its potential utility in targeting specific signaling pathways involved in cancer progression.

Temporal Effects in Laboratory Settings

The stability of this compound under laboratory conditions affects its long-term efficacy. Studies indicate that while the compound remains stable initially, its biological activity may diminish over time due to degradation processes .

Dosage Effects in Animal Models

Research involving animal models has shown that dosage significantly influences the therapeutic outcomes:

- Low Doses : Minimal toxicity with notable therapeutic effects.

- High Doses : Increased risk of toxicity and adverse effects on normal cellular functions.

This dosage-dependent response underscores the importance of careful dosing in therapeutic applications.

Scientific Research Applications

The compound has diverse applications across various fields:

- Chemistry : Used as an intermediate in synthesizing more complex purine derivatives.

- Biology : Investigated for its potential biological activities related to enzyme interactions.

- Medicine : Ongoing research into its use as an anticancer agent due to its ability to induce apoptosis.

- Industry : Applied in developing pharmaceuticals and agrochemicals due to its unique properties .

Propriétés

IUPAC Name |

2,6-dichloro-8-methyl-9-propan-2-ylpurine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N4/c1-4(2)15-5(3)12-6-7(10)13-9(11)14-8(6)15/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZPSBRBADZWAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C(C)C)N=C(N=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.